Benzene-1,3,5-triamine
Overview
Description
Benzene-1,3,5-triamine, also known as 1,3,5-triaminobenzene, is an organic compound with the molecular formula C6H9N3. It consists of a benzene ring substituted with three amino groups at the 1, 3, and 5 positions. This compound is a derivative of benzene and is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Benzene-1,3,5-triamine, also known as Phloroglucinol (PG), is a potent secondary metabolite found in various organisms . It has extensive applications in medicine due to its diverse properties, including anti-inflammatory, antioxidant, anti-viral, anti-cancer, and anthelmintic effects . The primary targets of this compound are the biochemical pathways involved in these diseases.
Mode of Action
This compound interacts with its targets by offering cytoprotective effects. For instance, it prevents dendritic spine density loss in Alzheimer’s disease, reduces ROS levels in Parkinson’s disease and ALS, and inhibits amyloid aggregate formation in Huntington’s disease . These benefits stem from its powerful antioxidant properties, which alleviate cerebral oxidative stress .
Biochemical Pathways
This compound affects various biochemical pathways. It plays a significant role in treating various neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis . The compound’s antioxidant properties help in reducing oxidative stress in the brain, thereby positively influencing these pathways .
Pharmacokinetics
It’s known that the compound can be synthesized by hydrolysis of this compound and its derivatives . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its cytoprotective effects. It prevents dendritic spine density loss, reduces ROS levels, and inhibits amyloid aggregate formation . These effects contribute to its potential use in treating various neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . More research is needed to understand how other environmental factors might influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triamine can be synthesized through several methods. One common method involves the reduction of 1,3,5-trinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitro groups to amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,3,5-trinitrobenzene. This process involves the use of a hydrogenation reactor where the nitro compound is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be further reduced to form derivatives with fewer amino groups or other functional groups.
Substitution: this compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Major Products Formed:
- Oxidation of this compound typically yields benzene-1,3,5-tricarboxylic acid.
- Substitution reactions can produce a wide range of substituted benzene derivatives depending on the electrophile used .
Scientific Research Applications
Benzene-1,3,5-triamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxylic acid: This compound is similar in structure but contains carboxyl groups instead of amino groups.
1,3,5-triazine: A heterocyclic compound with nitrogen atoms in the ring, used in various chemical applications.
Phloroglucinol (benzene-1,3,5-triol): Contains hydroxyl groups instead of amino groups and is used in the synthesis of pharmaceuticals and explosives.
Uniqueness: Benzene-1,3,5-triamine is unique due to its three amino groups, which confer distinct chemical properties and reactivity. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
benzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKINMPYFJSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059362 | |
Record name | 1,3,5-Benzenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-72-5 | |
Record name | 1,3,5-Triaminobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triaminobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Benzenetriamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3,5-BENZENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279H5WFH84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting applications of Benzene-1,3,5-triamine in material science?
A1: this compound serves as a versatile building block for creating complex molecular structures. For instance, it can be reacted with trimethyl 1,3,5-benzenetricarboxylate to synthesize novel carbon dots exhibiting fluorescence properties, potentially useful for detecting Hg2+ ions. Additionally, this compound plays a key role in synthesizing cross-linked polyamines and polyamine/CNT composites, showing promise for removing lead ions from aqueous solutions.
Q2: How does this compound contribute to the development of supramolecular structures?
A2: this compound acts as a key component in synthesizing helically twisted nitrogen-doped fused porphyrin dimers. These dimers are formed through a t-BuONa-promoted one-pot reaction with NiII-2,18-dibromo-20-chloroporphyrin. This highlights the molecule's potential in constructing complex three-dimensional architectures for various applications.
Q3: Can this compound be used to build sensors?
A3: Research indicates that incorporating this compound as a linker in silver cluster-based coordination polymers results in luminescent materials. These materials demonstrate high sensitivity towards Nitrobenzene (NB) detection through luminescence quenching. The interaction arises from π-π stacking between the polymers and NB, coupled with NB's electron-withdrawing nature. This highlights the potential of this compound-based materials in sensing applications.
Q4: How is this compound employed in synthesizing unique organic molecules?
A4: this compound plays a crucial role in the regio- and stereoselective synthesis of novel bis- and tris-Tröger's base derivatives. These derivatives are obtained through a multi-step synthesis involving o-nitrobenzoylation, reduction, and reaction with formaldehyde. This method primarily yields 1,2,3,4-substituted regioisomers with anti conformation, showcasing the potential of this compound in creating structurally diverse Tröger's base derivatives.
Q5: Have there been any computational studies on this compound derivatives?
A5: Yes, computational chemistry, specifically density functional theory (DFT) combined with continuum electrostatics, has been employed to study the pKa values of Ruthenium(II)-Arene PTA complexes where PTA represents 1,3,5-triaza-7-phosphaadamantane. This research revealed that the basicity of PTA significantly decreases upon binding to a Ru center. These calculations provide insights into the pH-dependent DNA binding observed in [Ru(η6-benzene)Cl(OH2)(pta)]+, underlining the importance of computational methods in understanding the properties of these complexes.
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